beta-Tocopherol

Description

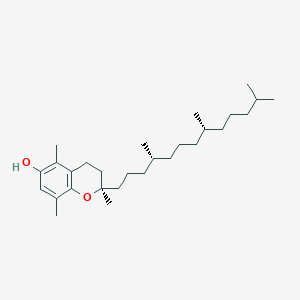

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKWNUPNGFDFJ-DQCZWYHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873424, DTXSID30884931 |

Source

|

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

148-03-8, 16698-35-4 |

Source

|

| Record name | β-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16698-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9365K9PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TOCOPHEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U6A490501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C |

Source

|

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to the Beta-Tocopherol Biosynthesis Pathway in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Tocopherols, collectively known as vitamin E, are a class of lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms.[1] They play a critical role in protecting cellular membranes from lipid peroxidation by scavenging reactive oxygen species (ROS).[1][2] The vitamin E family comprises four tocopherol isoforms (α, β, γ, δ) and four corresponding tocotrienols, which differ in the number and position of methyl groups on their chromanol ring and the saturation of their phytyl side chain.[1][3] While α-tocopherol exhibits the highest biological activity in animals, the complete profile of tocopherols, including β-tocopherol, contributes to the overall antioxidant capacity and stability in plants.[4] This document provides a detailed examination of the β-tocopherol biosynthesis pathway, focusing on the core enzymatic steps, genetic regulation, quantitative data, and key experimental methodologies for its study.

The Core Biosynthesis Pathway of Tocopherols

The synthesis of all tocopherols occurs in the plastids and originates from two primary precursor pathways: the shikimate pathway, which produces the aromatic head group, homogentisate (HGA), and the methylerythritol 4-phosphate (MEP) pathway, which generates the phytyl tail in the form of phytyl pyrophosphate (PPP).[3][5] The core pathway involves a series of enzymatic reactions that assemble these precursors and modify the resulting chromanol ring.

The pathway leading to β-tocopherol can be delineated as follows:

-

Condensation: The first committed step is the condensation of HGA and PPP, catalyzed by the enzyme homogentisate phytyltransferase (HPT) , encoded by the VTE2 gene.[1][6] This reaction forms the intermediate 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[1][6] HPT is considered a limiting step in tocopherol biosynthesis.[1]

-

Cyclization: The tocopherol cyclase (TC), encoded by the VTE1 gene, catalyzes the cyclization of MPBQ to form δ-tocopherol.[5][7] This enzyme is crucial as it creates the characteristic chromanol ring structure.

-

Methylation: The final step in the formation of β-tocopherol is the methylation of the δ-tocopherol chromanol ring. This reaction is catalyzed by γ-tocopherol methyltransferase (γ-TMT) , encoded by the VTE4 gene.[1][7] This enzyme transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the C-5 position of δ-tocopherol, yielding β-tocopherol.[5][8]

It is critical to note that the enzyme γ-TMT (VTE4) also catalyzes the conversion of γ-tocopherol to α-tocopherol, making it a pivotal enzyme that dictates the final ratio of α/γ and β/δ tocopherols in plant tissues.[7][9][10]

Caption: The tocopherol biosynthesis pathway highlighting the synthesis of β-tocopherol.

Quantitative Data on Pathway Regulation

The final concentration and composition of tocopherols are tightly regulated at the transcriptional level, with the expression of key genes being a determining factor.[11] Genetic modification of pathway enzymes has provided quantitative insights into metabolic bottlenecks and control points.

Table 1: Impact of Gene Overexpression on Tocopherol Content in Plants

| Gene Overexpressed | Plant Species | Tissue | Primary Effect | Fold Increase in Tocopherol | Reference |

|---|---|---|---|---|---|

| AtHPT (VTE2) | Arabidopsis thaliana | Leaves | Increased total tocopherols | ~4.4x | [1] |

| AtHPT (VTE2) | Tobacco | Leaves | Increased α-tocopherol | 5.4x | [12][13] |

| AtHPT (VTE2) | Potato | Leaves | Increased α-tocopherol | 4.6x | [12][13] |

| γ-TMT (VTE4) | Arabidopsis thaliana | Seeds | Converted γ-tocopherol to α-tocopherol | Near-complete conversion | [7] |

| γ-TMT (VTE4) | Soybean | Seeds | Increased α-tocopherol content | ~11x | [11] |

| γ-TMT (VTE4) | Tobacco (chloroplast) | Leaves | Increased α-tocopherol under salt stress | Up to 8.2x | [14] |

| PDS1 + VTE2 | Arabidopsis thaliana | Seeds | Increased total tocopherols | Up to 1.8x | [1] |

| VTE2 + VTE4 | Arabidopsis thaliana | Seeds/Leaves | Increased total tocopherols and α-tocopherol | Up to 12x |[7] |

Experimental Protocols

The study of the β-tocopherol pathway relies on precise analytical techniques for both metabolite quantification and gene expression analysis.

Protocol: Quantification of Tocopherols by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying tocopherol isoforms.[15] Normal-Phase (NP-HPLC) is often preferred as it can resolve all four isoforms, including the structurally similar β- and γ-tocopherols, which tend to co-elute in Reversed-Phase (RP-HPLC) systems.[4][16]

1. Sample Preparation and Extraction:

- Homogenization: Weigh approximately 2g of the plant tissue (e.g., leaves, seeds).[17]

- Saponification (for samples rich in acyl lipids): To hydrolyze esterified lipids, saponify the sample under a nitrogen atmosphere in a screw-capped tube with 2 mL of 60% (w/v) potassium hydroxide, 2 mL of 95% ethanol, and 5 mL of ethanolic pyrogallol (60 g/L) as an antioxidant.[17] Incubate in a 70°C water bath, mixing intermittently.[17]

- Direct Solvent Extraction (alternative to saponification): For many samples, direct extraction is sufficient. The Folch method, using a chloroform and methanol mixture, is a standard procedure for lipid extraction.[16] Alternatively, hexane can be used for direct extraction.[16]

- Liquid-Liquid Extraction: After saponification (if performed), extract the tocols by adding water and a nonpolar solvent like n-hexane. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.

- Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a stream of nitrogen. Reconstitute the dry residue in a known volume (e.g., 2 mL) of the mobile phase or a suitable solvent like n-hexane.[16][17] Filter through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Separation (NP-HPLC):

- HPLC System: An Agilent 1260 HPLC or equivalent.[16]

- Column: A normal-phase silica column, such as a Spherisorb Silica-80 (250 × 4.6 mm, 5 μm particle size).[16]

- Mobile Phase: An isocratic mixture of n-hexane and an alcohol, such as n-hexane:2-propanol (99:1 v/v).[16] A mobile phase of hexane with 1,4-dioxane (3-5% v/v) also provides excellent separation.[4]

- Flow Rate: 1.0 mL/min.[16]

- Injection Volume: 20 µL.[16]

3. Detection:

- Fluorescence Detection (FLD): This is the most sensitive and selective method. Use an excitation wavelength of 290-296 nm and an emission wavelength of 325-330 nm.[4]

- UV-Vis Detection: Detection can also be performed at 292 nm.[16]

- Quantification: Create a calibration curve using certified standards of α-, β-, γ-, and δ-tocopherol to quantify the concentrations in the sample.[16]

Sample [label="Plant Tissue Sample\n(e.g., Seeds, Leaves)"];

Sapon [label="Saponification / Extraction\n(e.g., KOH/Ethanol or Hexane)"];

Dry [label="Evaporation & Reconstitution\n(Nitrogen stream, Mobile Phase)"];

Filter[label="Filtration (0.45 µm)"];

Inject [label="HPLC Injection (20 µL)"];

Separate [label="NP-HPLC Separation\n(Silica Column)"];

Detect [label="Detection\n(Fluorescence or UV)"];

Quantify [label="Data Analysis & Quantification\n(Calibration Curve)"];

Sample -> Sapon;

Sapon -> Dry;

Dry -> Filter;

Filter -> Inject;

Inject -> Separate;

Separate -> Detect;

Detect -> Quantify;

}

Caption: A generalized experimental workflow for quantifying tocopherols in plant tissues.

Protocol: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

To understand the transcriptional regulation of the β-tocopherol pathway, the expression levels of key genes like VTE1 and VTE4 can be measured using qRT-PCR.[6]

1. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method).

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

- Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design:

- Design gene-specific primers for the target genes (VTE1, VTE4, etc.) and a stable reference gene (e.g., Actin, Ubiquitin) for normalization. Primers should typically amplify a product of 100-200 bp.

3. Quantitative PCR:

- Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and the synthesized cDNA template.[6]

- Perform the qPCR reaction in a thermal cycler (e.g., LightCycler 480).[6] A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for each sample.

- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Logical Relationships and Regulatory Control

The final composition of tocopherols in a plant is not just a linear process but a result of competing reactions and substrate availability. The activities of Tocopherol Cyclase (VTE1) and γ-Tocopherol Methyltransferase (VTE4) are particularly decisive.

-

High VTE1 and Low VTE4 Activity: Leads to the accumulation of δ- and γ-tocopherols. This is common in the seeds of many plant species.[7]

-

High VTE4 Activity: Drives the pathway towards β- and α-tocopherols. This is characteristic of photosynthetic tissues like leaves, where α-tocopherol is the predominant form.[9]

The expression of the VTE4 gene is therefore a key regulatory point determining whether a plant accumulates primarily β- and α-tocopherols or their precursors.[7]

Caption: Logical control of β-tocopherol accumulation by VTE1 and VTE4 enzyme activity.

Conclusion

The biosynthesis of β-tocopherol is an integral part of the broader vitamin E pathway in plants. Its synthesis is directly dependent on the cyclization of MPBQ to δ-tocopherol by tocopherol cyclase (VTE1), followed by a crucial methylation step catalyzed by γ-tocopherol methyltransferase (VTE4). The expression and activity of VTE4 serve as the primary regulatory checkpoint that dictates the flux towards β- and α-tocopherol. Understanding this pathway at a molecular and biochemical level, aided by the robust experimental protocols detailed herein, is essential for researchers aiming to modulate vitamin E content in crops for enhanced nutritional value and for drug development professionals exploring the antioxidant properties of specific tocopherol isoforms.

References

- 1. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aocs.org [aocs.org]

- 5. Vitamin E Biosynthesis and Its Regulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of gamma-tocopherol methyltransferases from Capsicum annuum L and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Over-expression of a γ-tocopherol methyltransferase gene in vitamin E pathway confers PEG-simulated drought tolerance in alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Differentiation of BnVTE4 Gene Homologous Copies in α-Tocopherol Biosynthesis Revealed by CRISPR/Cas9 Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of γ-tocopherol methyltransferase in chloroplasts results in massive proliferation of the inner envelope membrane and decreases susceptibility to salt and metal-induced oxidative stresses by reducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel HPLC analysis of tocopherols, tocotrienols, and cholesterol in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Beta-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-tocopherol is a naturally occurring lipid-soluble compound belonging to the tocopherol class of vitamin E.[1] Like its isomers (alpha-, gamma-, and delta-tocopherol), it possesses a chromanol ring and a phytyl tail, which contribute to its antioxidant properties.[2] While alpha-tocopherol is the most biologically active form of vitamin E, beta-tocopherol and other isomers contribute to the overall antioxidant capacity in various biological systems.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antioxidant activity, and biological functions of beta-tocopherol, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

Beta-tocopherol is characterized by a chroman-6-ol core with methyl groups at positions 5 and 8.[1] The structure consists of a polar chromanol head and a hydrophobic phytyl tail, which allows it to be incorporated into biological membranes.[2]

Table 1: Chemical Identification of Beta-Tocopherol

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | [1] |

| CAS Number | 148-03-8 | [1] |

| Molecular Formula | C₂₈H₄₈O₂ | [1][5] |

| Molecular Weight | 416.68 g/mol | [1][5] |

| Synonyms | 5,8-Dimethyltocol, Cumotocopherol, p-Xylotocopherol | [1][6] |

Physicochemical Properties

The physicochemical properties of beta-tocopherol dictate its behavior in biological and chemical systems. Its high lipophilicity, for instance, is a key determinant of its localization within cell membranes.

Table 2: Physicochemical Properties of Beta-Tocopherol

| Property | Value | Reference |

| Physical State | Pale yellow, viscous oil | [7] |

| Melting Point | < 25 °C | [1][8] |

| Boiling Point | 200-210 °C at 0.1 Torr | [7][8] |

| Solubility in Water | 1.069 x 10⁻⁶ mg/L at 25 °C (estimated) | [9] |

| Solubility in Organic Solvents | Freely soluble in oils, fats, acetone, alcohol, chloroform, ether | [7][10] |

| pKa (Strongest Acidic) | 10.47 (predicted) | [11] |

| logP (Octanol-Water Partition Coefficient) | 8.81 - 10.72 (predicted/estimated) | [9][11] |

Antioxidant Activity and Mechanism

Beta-tocopherol, like other tocopherols, functions as a chain-breaking antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals.[2] This action terminates the lipid peroxidation chain reaction, thus protecting cell membranes from oxidative damage. The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants such as vitamin C.[2] The antioxidant activity of tocopherols is influenced by the number and position of methyl groups on the chromanol ring.

Table 3: Comparative Antioxidant Activity of Tocopherol Isomers

| Tocopherol Isomer | Relative Antioxidant Activity (Compared to α-tocopherol) | Trolox Equivalent Antioxidant Capacity (TEAC) | IC50 (DPPH Assay) |

| Alpha (α) | 100% | 1.00 (by definition) | Varies by study, generally the lowest |

| Beta (β) | ~50% | ~0.5 | Higher than alpha-tocopherol |

| Gamma (γ) | ~10-30% | ~0.5-0.7 | Higher than alpha-tocopherol |

| Delta (δ) | ~1-3% | ~0.2-0.5 | Generally the highest |

Note: The relative antioxidant activities and TEAC values can vary depending on the specific assay and experimental conditions. The data presented is a general representation from multiple sources.

Biological Functions and Signaling Pathways

While alpha-tocopherol is the most studied isomer for its biological functions, beta-tocopherol also contributes to the overall vitamin E activity. However, its role in specific signaling pathways appears to be less pronounced.

Regulation of Protein Kinase C (PKC)

A key differentiator between alpha- and beta-tocopherol is their effect on Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. Alpha-tocopherol has been shown to inhibit the activity of PKCα, which is involved in cell proliferation and inflammation.[12] This inhibition is not a direct interaction but is mediated by the activation of Protein Phosphatase 2A (PP2A), which then dephosphorylates and inactivates PKCα.[9] In contrast, beta-tocopherol does not exhibit this inhibitory effect on PKCα.[6][9]

Caption: Differential regulation of PKCα by alpha- and beta-tocopherol.

Experimental Protocols

Determination of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the antioxidant capacity of beta-tocopherol and other fat-soluble antioxidants.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a maximum absorbance around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Beta-tocopherol standard

-

Methanol or ethanol (spectrophotometric grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of standard and sample solutions: Prepare a stock solution of beta-tocopherol in methanol or ethanol. From this stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay: a. To a cuvette, add 2.0 mL of the DPPH solution. b. Add 1.0 mL of the beta-tocopherol solution at a specific concentration. c. Mix well and incubate in the dark at room temperature for 30 minutes. d. A blank sample is prepared by adding 1.0 mL of the solvent (methanol or ethanol) to 2.0 mL of the DPPH solution. e. A control sample is prepared by adding 1.0 mL of the beta-tocopherol solution to 2.0 mL of the solvent.

-

Measurement: After incubation, measure the absorbance of the solutions at 517 nm using the spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank sample and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of beta-tocopherol.

Determination of the Octanol-Water Partition Coefficient (logP) by HPLC

This protocol provides an outline for determining the lipophilicity of beta-tocopherol using high-performance liquid chromatography (HPLC).

Principle: The retention time of a compound in a reversed-phase HPLC system is related to its hydrophobicity. By correlating the retention times of a series of standard compounds with known logP values, a calibration curve can be generated. The logP of the unknown compound (beta-tocopherol) can then be determined from its retention time.

Materials:

-

HPLC system with a UV detector and a C18 column

-

Beta-tocopherol standard

-

A series of standard compounds with known logP values (e.g., a homologous series of alkylbenzenes)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Preparation of mobile phase: Prepare a suitable mobile phase, typically a mixture of methanol or acetonitrile and water. The exact composition will depend on the column and the compounds being analyzed.

-

Preparation of standard and sample solutions: Prepare solutions of the standard compounds and beta-tocopherol in the mobile phase.

-

Chromatographic conditions:

-

Column: C18 reversed-phase column

-

Mobile phase: Isocratic elution with a methanol/water or acetonitrile/water mixture.

-

Flow rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where all compounds absorb (e.g., 254 nm or a specific wavelength for tocopherols).

-

Injection volume: Typically 20 µL.

-

-

Analysis: a. Inject the standard solutions and record their retention times. b. Inject the beta-tocopherol solution and record its retention time.

-

Calculation: a. Calculate the capacity factor (k') for each standard and for beta-tocopherol using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column. b. Plot log(k') versus the known logP values for the standard compounds to generate a calibration curve. c. From the calibration curve, determine the logP of beta-tocopherol based on its calculated log(k') value.

Conclusion

Beta-tocopherol is an important, albeit less potent, member of the vitamin E family. Its chemical structure and physicochemical properties, particularly its lipophilicity, enable it to function as an effective antioxidant within biological membranes. While it does not exhibit the same regulatory effects on signaling pathways as alpha-tocopherol, its contribution to the overall antioxidant defense system is significant. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development for further investigation and application of beta-tocopherol.

References

- 1. Isoforms of Vitamin E Differentially Regulate PKC α and Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signalling functions of alpha-tocopherol in smooth muscle cells. [boris-portal.unibe.ch]

- 4. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS:59-02-9 - FACTA Search [nactem.ac.uk]

- 6. The effect of alpha-tocopherol and beta-tocopherol on proliferation, protein kinase C activity and gene expression in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gene-Regulatory Activity of α-Tocopherol [mdpi.com]

- 9. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin E (alpha-tocopherol) attenuates cyclo-oxygenase 2 transcription and synthesis in immortalized murine BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Distribution of Beta-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of beta-tocopherol, a key vitamer of the vitamin E family. It details its natural occurrence, distribution in various biological matrices, and the analytical methodologies used for its quantification. This guide is intended to serve as a technical resource for professionals in research and development who are investigating the therapeutic and nutritional applications of this lipophilic antioxidant.

Introduction to Beta-Tocopherol

Vitamin E comprises a group of eight fat-soluble compounds, divided into two classes: tocopherols and tocotrienols.[1] Each class contains four homologues: alpha (α), beta (β), gamma (γ), and delta (δ), which differ in the number and position of methyl groups on their chromanol ring.[1][2] Beta-tocopherol, while generally less abundant and possessing lower biological activity than the alpha- and gamma- anologues, is a significant component of vitamin E in various natural sources and contributes to the overall antioxidant capacity of tissues.[3] Its distinct structure influences its antioxidant activity and potential roles in cellular processes.

Natural Sources and Distribution of Beta-Tocopherol

Beta-tocopherol is synthesized exclusively by photosynthetic organisms, including plants, algae, and cyanobacteria.[4] Its distribution is widespread but variable across different plant species and tissues. While α-tocopherol is typically the most abundant form in green, photosynthetic tissues like leaves, and γ-tocopherol often dominates in seeds, β-tocopherol is usually found in smaller quantities alongside other vitamers.[1]

Vegetable oils, nuts, and seeds are the most significant dietary sources of tocopherols.[5][6] The concentration of β-tocopherol in these sources can vary considerably.

-

Vegetable Oils: While many common vegetable oils like sunflower and olive oil are rich in α-tocopherol, and soybean and corn oil are high in γ-tocopherol, β-tocopherol is present in lower concentrations.[5][7][8]

-

Nuts and Seeds: Nuts and seeds are excellent sources of tocopherols.[6][9] However, the specific content of β-tocopherol is often not as high as other forms. For instance, poppy seeds have been noted to contain a significant amount of β-tocopherol.[10]

-

Cereals: Some cereals, such as barley, contain a range of vitamin E vitamers, including β-tocopherol, although β-tocotrienol is often more predominant in wheat.[11]

Tocopherols can also be found in animal products, primarily due to their accumulation from dietary sources.

-

Fish and Seafood: Various fish and seafood products contain tocopherols.[12] The β-tocopherol content in fish can range from 0.03 mg/kg to 0.18 mg/kg in species like tub gurnard and bogue, respectively.[13]

Quantitative Data on Beta-Tocopherol Content

The following table summarizes the concentration of beta-tocopherol found in various natural sources. It is important to note that these values can fluctuate based on factors such as plant variety, growing conditions, processing, and storage.

| Food Source | Beta-Tocopherol Content (mg/100g) | Other Tocopherols Present |

| Oils | ||

| Sunflower Oil, linoleic, (partially hydrogenated) | 0.169 | α, γ, δ |

| Nuts and Seeds | ||

| Poppy Seed | 0.83 | α, γ, δ |

| Wocas, dried seeds | 0.649 | α, γ, δ |

| Fish | ||

| Bogue (raw) | 0.018 | α, γ, δ |

| Tub Gurnard (raw) | 0.003 | α, γ, δ |

| Processed Foods | ||

| Snacks, potato chips, lightly salted | 1.046 | α, γ, δ |

| Fast foods, cheeseburger; single, large patty | 0.276 | α, γ, δ |

| Egg rolls, pork, refrigerated, heated | 0.242 | α, γ, δ |

| Salami, dry or hard, pork, beef | 0.201 | α, γ, δ |

Data compiled from multiple sources.[10][13]

Experimental Protocols for Beta-Tocopherol Analysis

The accurate quantification of β-tocopherol in complex matrices like foods and biological tissues requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[14][15] Normal-phase HPLC is often preferred as it can effectively separate the β- and γ-tocopherol isomers, which can co-elute in reverse-phase systems.[11][14]

This protocol outlines a general procedure for the extraction and quantification of tocopherols from a food matrix.

1. Sample Preparation and Lipid Extraction:

-

Homogenization: For solid samples (e.g., nuts, seeds, fish tissue), accurately weigh approximately 2-5 g of the sample and homogenize it to a fine powder or paste.[16] For liquid samples like oils, directly proceed to the dilution step.

-

Extraction:

-

Direct Solvent Extraction: For oil samples, dilute a known amount (e.g., 0.1-0.5 g) in n-hexane.[14]

-

Folch Method (for tissues): To the homogenized sample, add a 2:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly and allow for phase separation. Collect the lower chloroform layer containing the lipids.[4][14]

-

Hexane Extraction (alternative for tissues): Homogenize the tissue sample in a solution of ascorbic acid and ethanol. Extract the mixture twice with n-hexane.[16]

-

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen gas at a temperature not exceeding 40°C to prevent degradation of the tocopherols.

-

Reconstitution: Re-dissolve the dried lipid extract in a known volume of the HPLC mobile phase (e.g., n-hexane) for analysis.[14]

2. Chromatographic Analysis:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

-

Column: A normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for optimal separation of β- and γ-tocopherols.[17]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane and an alcohol like isopropanol (e.g., 99:1, v/v) is commonly used.[17]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

Injection Volume: Inject 20-50 µL of the reconstituted sample extract.[11][14]

3. Quantification:

-

Standard Preparation: Prepare a series of standard solutions of α-, β-, γ-, and δ-tocopherol of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each tocopherol isomer.

-

Sample Analysis: Inject the sample extract and identify the tocopherol peaks based on their retention times compared to the standards.

-

Calculation: Quantify the amount of β-tocopherol in the sample by comparing its peak area to the calibration curve. The results are typically expressed in mg per 100g of the original sample.[14]

Visualizations: Workflows and Mechanisms

The following diagram illustrates the key steps in the analytical workflow for quantifying beta-tocopherol from a solid food sample.

Caption: Workflow for β-tocopherol extraction and quantification.

Beta-tocopherol, like other tocopherols, functions as a potent lipid-soluble antioxidant.[15] Its primary role is to protect cell membranes from oxidative damage by scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[19]

The diagram below illustrates this free-radical scavenging mechanism.

Caption: Tocopherol's role in terminating lipid peroxidation.

Signaling Pathways

While α-tocopherol has been shown to modulate specific signal transduction pathways, such as inhibiting protein kinase C (PKC) activity, the direct and distinct roles of β-tocopherol in cell signaling are less well-defined.[2][20] Much of the research has focused on the antioxidant properties of tocopherols as a collective group. The structural differences, namely the number and position of methyl groups on the chromanol ring, do influence the antioxidant efficiency and may confer subtly different biological activities, but specific signaling cascades uniquely modulated by β-tocopherol are an area requiring further investigation.[2][21]

Conclusion

Beta-tocopherol is an integral, albeit often less concentrated, member of the vitamin E family found across a variety of natural sources, particularly in plant-based oils, nuts, and seeds. Its accurate quantification is crucial for nutritional assessment and for research into its specific biological functions. The standardized analytical protocols, primarily based on normal-phase HPLC, provide the necessary precision for these investigations. While its role as a lipid-soluble antioxidant is well-established, further research is needed to elucidate any unique contributions of beta-tocopherol to cellular signaling pathways, which could open new avenues for its application in drug development and nutritional science.

References

- 1. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. Tocopherols - Gremount [gremountint.com]

- 4. researchgate.net [researchgate.net]

- 5. 9.23 Dietary Vitamin E & Amounts Found in Body | Nutrition Flexbook [courses.lumenlearning.com]

- 6. Contribution of Tocopherols in Commonly Consumed Foods to Estimated Tocopherol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. nutrivore.com [nutrivore.com]

- 10. medindia.net [medindia.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tocopherols in Seafood and Aquaculture Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis [mdpi.com]

- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 16. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aocs.org [aocs.org]

- 19. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 20. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The chemistry and antioxidant properties of tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Biological Functions of Beta-Tocopherol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a family of eight fat-soluble compounds, divided into two classes: tocopherols and tocotrienols. Each class contains four isoforms (alpha, beta, gamma, and delta), which differ in the number and position of methyl groups on their chromanol ring. While alpha-tocopherol is the most abundant and biologically active form of vitamin E in humans, other isoforms, including beta-tocopherol, are present in the diet and possess unique biological functions. This technical guide provides an in-depth overview of the in vivo biological functions of beta-tocopherol, with a focus on its antioxidant properties, role in cell signaling, and anti-inflammatory effects. The guide also includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties and Bioavailability

Beta-tocopherol is structurally similar to other tocopherols, possessing a chromanol ring and a saturated phytyl tail. The key distinction is the presence of two methyl groups at the 5- and 8-positions of the chromanol ring.

Bioavailability and Pharmacokinetics

The bioavailability of beta-tocopherol is generally lower than that of alpha-tocopherol. This is primarily due to the preferential binding of the alpha-tocopherol transfer protein (α-TTP) in the liver to alpha-tocopherol, leading to its greater incorporation into very-low-density lipoproteins (VLDL) for transport to peripheral tissues.[1] Non-alpha-tocopherols, including beta-tocopherol, are more readily metabolized and excreted.

Table 1: Comparative Pharmacokinetic Parameters of Tocopherol Isomers in Humans

| Parameter | Alpha-Tocopherol | Beta-Tocopherol | Gamma-Tocopherol | Delta-Tocopherol | Reference(s) |

| Cmax (ng/mL) | 1822 ± 48 (125 mg dose) | 695 ± 70 (125 mg dose) | 507 ± 24 (125 mg dose) | 341 ± 62.05 (125 mg dose) | [2] |

| Tmax (hr) | 6 | 5.18 | 5.46 | 6 | [2] |

| AUC0–10 h (ng·h/mL) | 14754 ± 218 (125 mg dose) | 6410 ± 195 (125 mg dose) | 3564 ± 126 (125 mg dose) | 1971.91 ± 197.62 (125 mg dose) | [2] |

| Elimination Half-life (T1/2) (hr) | 5.99 ± 0.69 | 1.82 ± 0.23 | 2.45 ± 0.99 | 3.25 ± 0.36 | [2] |

Tissue Distribution

Following absorption, tocopherols are distributed to various tissues. While alpha-tocopherol is the predominant form in most tissues, beta-tocopherol is also present, albeit at lower concentrations. Adipose tissue serves as a major storage site for all tocopherol isoforms.

Table 2: Tocopherol Concentrations in Human Plasma and Tissues

| Tissue | Alpha-Tocopherol (µg/g) | Beta-Tocopherol (µg/g) | Gamma-Tocopherol (µg/g) | Delta-Tocopherol (µg/g) | Reference(s) |

| Plasma (µg/mL) | 6.6 - 15.0 (mean 9.6) | < 0.3 | 0.7 - 2.7 (mean 1.6) | < 0.3 | [3] |

| Red Blood Cells (µg/mL) | 0.9 - 1.8 (mean 1.4) | Not detected | 0.1 - 0.4 (mean 0.24) | Not detected | [3] |

| Adipose Tissue | ~150 | ~2 | ~40 | ~5 | [4] |

| Liver | ~15 | ~0.2 | ~3 | ~0.5 | [4] |

| Muscle | ~10 | ~0.1 | ~2 | ~0.2 | [4] |

In Vivo Biological Functions

Antioxidant Activity

Like all tocopherols, beta-tocopherol can act as a chain-breaking antioxidant, donating a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize lipid peroxyl radicals and inhibit the propagation of lipid peroxidation.[1] However, its in vivo antioxidant activity is considered to be lower than that of alpha-tocopherol.[5][6]

The in vivo antioxidant capacity of tocopherols can be assessed by measuring various biomarkers of oxidative stress.

Table 3: In Vitro and In Vivo Antioxidant Activity of Tocopherol Isomers

| Assay/Biomarker | Alpha-Tocopherol | Beta-Tocopherol | Gamma-Tocopherol | Delta-Tocopherol | Reference(s) |

| In Vitro Radical Scavenging (DPPH) | Lower | Higher | Higher | Highest | [2][7] |

| In Vitro Ferric Reducing Ability (FRAP) | Highest | Lower | Lower | Lower | [5][7] |

| In Vitro Oxygen Radical Absorbance Capacity (ORAC) | Lower | Higher | Higher | Highest | [5][7] |

| In Vivo Biopotency (rat fetal resorption) | 100% | 25-40% | 1-11% | 1% | [8] |

| In Vivo Lipid Peroxidation (TBARS/MDA) | Significant reduction | Less studied, expected reduction | Significant reduction | Less studied, expected reduction | [8][9][10] |

| In Vivo Isoprostane Levels | Significant reduction | Less studied | Significant reduction | Less studied | [11][12] |

Modulation of Cell Signaling Pathways

Recent research has highlighted the non-antioxidant functions of tocopherols, particularly their ability to modulate cell signaling pathways.

Protein Kinase C (PKC) is a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. Alpha-tocopherol has been shown to inhibit the activity of the PKCα isoform.[13][14] In contrast, beta-tocopherol appears to be ineffective at inhibiting PKC.[15][16] This differential regulation suggests a specific interaction of the tocopherol isoforms with PKC, independent of their antioxidant properties.

The NF-κB signaling pathway is a crucial regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some studies suggest that certain tocopherols can modulate NF-κB activation. While alpha- and gamma-tocopherols have been shown to inhibit NF-κB signaling, the specific role of beta-tocopherol in this pathway in vivo is less clear and appears to be minimal compared to other isoforms.[7][17]

Anti-inflammatory Effects

The anti-inflammatory properties of tocopherols are closely linked to their antioxidant and cell-signaling modulation activities. While alpha- and gamma-tocopherol have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and other inflammatory mediators, the in vivo anti-inflammatory role of beta-tocopherol is less pronounced.[13][18]

Table 4: Effects of Tocopherol Supplementation on Inflammatory Biomarkers

| Biomarker | Effect of Alpha-Tocopherol | Effect of Gamma-Tocopherol | Effect of Beta-Tocopherol | Reference(s) |

| C-Reactive Protein (CRP) | Decrease | Decrease | Less studied | [13][19] |

| Interleukin-6 (IL-6) | Decrease (in some studies) | Decrease | Less studied | [3][10][19] |

| Tumor Necrosis Factor-alpha (TNF-α) | Decrease (at high doses) | Decrease | Less studied | [10][19] |

Experimental Protocols

Quantification of Beta-Tocopherol in Plasma and Tissues by HPLC

This protocol outlines a general method for the simultaneous quantification of tocopherol isoforms.

Objective: To determine the concentration of beta-tocopherol and other tocopherols in biological samples.

Principle: Tocopherols are extracted from the sample and separated by high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

Materials:

-

Hexane, ethanol, methanol (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Ascorbic acid

-

Tocopherol standards (alpha, beta, gamma, delta)

-

Internal standard (e.g., tocol)

-

C18 reverse-phase HPLC column

-

HPLC system with fluorescence or electrochemical detector

Procedure:

-

Sample Preparation (Plasma):

-

To 200 µL of plasma, add 200 µL of ethanol containing BHT (0.1%) to precipitate proteins.

-

Vortex for 30 seconds.

-

Add 1 mL of hexane and vortex for 2 minutes for extraction.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the extraction with another 1 mL of hexane.

-

Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Sample Preparation (Tissues):

-

Homogenize a known weight of tissue in a suitable buffer.

-

Perform a saponification step with ethanolic potassium hydroxide to release tocopherols from tissue esters.

-

Neutralize the solution and extract the tocopherols with hexane as described for plasma.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Mobile Phase: A mixture of methanol, acetonitrile, and dichloromethane (e.g., 50:44:6 v/v/v). The exact composition may need optimization depending on the column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Fluorescence: Excitation at 295 nm, Emission at 330 nm.

-

Electrochemical: Potential set at +0.6 V.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of tocopherol standards.

-

Calculate the concentration of beta-tocopherol in the sample by comparing its peak area to the standard curve, correcting for the internal standard.

-

In Vivo Antioxidant Capacity Assessment: TBARS Assay for Lipid Peroxidation

Objective: To measure the effect of beta-tocopherol on lipid peroxidation in vivo by quantifying thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Materials:

-

Tissue homogenate or plasma from control and beta-tocopherol-treated animals.

-

Trichloroacetic acid (TCA) solution (15% w/v).

-

Thiobarbituric acid (TBA) solution (0.375% w/v).

-

Hydrochloric acid (HCl).

-

BHT.

-

MDA standard (1,1,3,3-tetramethoxypropane).

Procedure:

-

Sample Preparation:

-

To 100 µL of tissue homogenate or plasma, add 500 µL of TCA solution and 50 µL of BHT solution.

-

Vortex and centrifuge at 1200 x g for 15 minutes.

-

-

Reaction:

-

Transfer 400 µL of the supernatant to a new tube.

-

Add 100 µL of TBA solution.

-

Incubate at 95°C for 30 minutes.

-

Cool the samples on ice.

-

-

Measurement:

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using the MDA standard.

-

Calculate the concentration of MDA in the samples and express it as nmol/mg protein or nmol/mL plasma.

-

Conclusion

Beta-tocopherol, while less abundant and biologically potent than alpha-tocopherol, is an integral part of the vitamin E family with distinct in vivo functions. Its primary role as a lipid-soluble antioxidant is complemented by its, albeit limited, involvement in modulating cellular signaling pathways. The lower bioavailability of beta-tocopherol, due to the specificity of the alpha-tocopherol transfer protein, significantly influences its in vivo efficacy. Further research is warranted to fully elucidate the specific contributions of beta-tocopherol to human health and disease, particularly in the context of a mixed-tocopherol diet. Understanding the individual and synergistic effects of all vitamin E isoforms is crucial for developing effective therapeutic strategies for oxidative stress- and inflammation-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoforms of Vitamin E Differentially Regulate PKC α and Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokine response to vitamin E supplementation is dependent on pre-supplementation cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Analysis of dl-ï¡-tocopherol as antioxidant on malondialdehyde level " by Levana Rismayanti, Yulistiani Yulistiani et al. [scholarly.unair.ac.id]

- 5. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Vitamin E normalizes diacylglycerol-protein kinase C activation induced by hyperglycemia in rat vascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin E suppresses isoprostane generation in vivo and reduces atherosclerosis in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of high-dose α-tocopherol supplementation on biomarkers of oxidative stress and inflammation and carotid atherosclerosis in patients with coronary artery disease1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The diverse effects of α- and γ-tocopherol on chicken liver transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. α-Tocopherol specifically inactivates cellular protein kinase C α by changing its phosphorylation state [folia.unifr.ch]

- 17. In vivo regulation of gene transcription by alpha- and gamma-tocopherol in murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of vitamin E supplementation on selected inflammatory biomarkers in adults: a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of β-Tocopherol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of β-tocopherol as an antioxidant. As a key member of the vitamin E family, β-tocopherol plays a crucial role in mitigating oxidative stress through its ability to scavenge free radicals and inhibit lipid peroxidation. This document details the chemical basis of its antioxidant activity, its comparative efficacy relative to other tocopherols, and its influence on cellular signaling pathways. Detailed experimental protocols for assessing antioxidant capacity are provided, alongside quantitative data presented for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate fundamental mechanisms and workflows, offering a comprehensive resource for researchers and professionals in the field of antioxidant science and drug development.

Core Mechanism of Antioxidant Action

β-Tocopherol, a lipid-soluble antioxidant, is a vital component in the defense against oxidative damage within biological membranes. Its primary antioxidant function stems from its chemical structure, specifically the chromanol ring with a hydroxyl (-OH) group and a phytyl tail that anchors it within the lipid bilayer.

The core mechanism involves the donation of the hydrogen atom from the hydroxyl group on the chromanol ring to neutralize lipid peroxyl radicals (LOO•), which are key propagators of lipid peroxidation. This action breaks the chain reaction of lipid peroxidation, thus protecting polyunsaturated fatty acids in cell membranes from oxidative damage.[1][2] Upon donating the hydrogen atom, β-tocopherol is converted into a resonance-stabilized tocopheroxyl radical (β-TO•). This radical is relatively stable and less reactive than the initial peroxyl radical, effectively slowing down the oxidative cascade.[1][3][4]

The antioxidant reaction can be summarized as follows:

LOO• + β-TOH → LOOH + β-TO•

Where:

-

LOO• is the lipid peroxyl radical

-

β-TOH is β-tocopherol

-

LOOH is a lipid hydroperoxide

-

β-TO• is the β-tocopheroxyl radical

The formed β-tocopheroxyl radical can be recycled back to its active form by other antioxidants, such as ascorbic acid (Vitamin C), which donates a hydrogen atom, thereby regenerating β-tocopherol and allowing it to participate in further radical scavenging.[4][5]

Structure-Activity Relationship

The antioxidant activity of tocopherols is significantly influenced by the number and position of methyl groups on the chromanol ring. β-tocopherol has two methyl groups at the 5- and 8-positions. This substitution pattern affects the electron-donating capacity of the hydroxyl group. While α-tocopherol, with three methyl groups, is generally considered the most potent antioxidant in vivo, the relative activities of the different tocopherols can vary depending on the experimental system.[6][7] The order of reactivity with aroxyl radicals in micellar solutions has been shown to be α-TocH > ubiquinol-10 > β-TocH ≈ γ-TocH > ubiquinol-0 > δ-TocH.[8][9]

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of β-tocopherol has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data from comparative studies.

Table 1: Radical Scavenging Activity of Tocopherols

| Tocopherol Isomer | Relative Rate Constant (kinh/kp) vs. Peroxyl Radical | Number of Free Radicals Trapped (n) vs. Alkyl Radical | Number of Free Radicals Trapped (n) vs. Peroxyl Radical |

| α-Tocopherol | 47 | 2.2 | 0.3 |

| β-Tocopherol | 15 | 1.6 | 1.0 |

| γ-Tocopherol | 10 | 2.5 | 1.4 |

| δ-Tocopherol | 7 | 3.0 | 1.9 |

| Data sourced from studies on the kinetics of polymerization of methyl methacrylate initiated by benzoyl peroxide (peroxyl radical) and 2,2'azobisisobutyronitrile (alkyl radical).[6] |

Table 2: Comparative Antioxidant Potency

| Tocopherol Isomer | Relative Antioxidant Effectiveness (in vivo, iron-loaded rats) |

| α-Tocopherol | 1 |

| γ-Tocopherol | 0.31 - 0.37 |

| Data for β-tocopherol in this specific in vivo model is not readily available in the reviewed literature, but in vitro studies suggest its activity is comparable to γ-tocopherol.[8][10] |

Experimental Protocols for Assessing Antioxidant Activity

Several standardized methods are employed to evaluate the antioxidant capacity of β-tocopherol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

-

Prepare a stock solution of β-tocopherol in a suitable solvent (e.g., ethanol).

-

Prepare a working solution of DPPH in ethanol.

-

In a test tube or microplate well, mix a specific volume of the β-tocopherol solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

A control is prepared using the solvent instead of the antioxidant solution.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[11]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Methodology:

-

A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample (β-tocopherol) in a microplate.

-

A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the mixture.

-

The fluorescence decay of the probe is monitored over time at a specific excitation and emission wavelength.

-

The area under the fluorescence decay curve (AUC) is calculated.

-

The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E.[12]

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess the protective effect of an antioxidant.

Methodology:

-

A lipid-rich substrate, such as a brain homogenate or liposomes, is incubated with a pro-oxidant (e.g., FeSO₄/ascorbate) in the presence and absence of β-tocopherol.

-

After incubation, the reaction is stopped, and thiobarbituric acid (TBA) is added.

-

The mixture is heated to allow the reaction between MDA and TBA to form a colored adduct.

-

The absorbance of the resulting pink-colored solution is measured spectrophotometrically (around 532 nm).

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).

Signaling Pathways and Cellular Effects

While much of the research on signaling pathways has focused on α- and γ-tocopherol, the antioxidant action of β-tocopherol is expected to have similar downstream effects by mitigating oxidative stress, which is a known modulator of various signaling cascades. Oxidative stress can activate pathways like NF-κB and MAPK, leading to inflammatory responses.[3][13] By reducing the load of reactive oxygen species, β-tocopherol can indirectly attenuate the activation of these pro-inflammatory pathways.

However, direct, non-antioxidant-mediated effects of β-tocopherol on specific signaling molecules are less well-characterized compared to other tocopherols.[3] For instance, α-tocopherol is known to inhibit protein kinase C (PKC) activity, an effect that contributes to its anti-inflammatory properties.[14] The specificity of this interaction for different tocopherol isoforms requires further investigation.

Visual Diagrams

Chemical Mechanism of Radical Scavenging

Caption: Radical scavenging and regeneration cycle of β-tocopherol.

Experimental Workflow for DPPH Assay

Caption: Workflow for DPPH radical scavenging assay.

Conclusion

β-Tocopherol is a competent chain-breaking antioxidant that plays a significant role in the protection of biological membranes against lipid peroxidation. Its mechanism of action is centered on the donation of a hydrogen atom from its chromanol ring to neutralize damaging peroxyl radicals. While its in vivo bioavailability and activity are generally considered less than that of α-tocopherol, in vitro studies demonstrate its significant radical scavenging capabilities, often comparable to γ-tocopherol. A thorough understanding of its antioxidant mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for its evaluation in research, nutritional science, and the development of therapeutic strategies aimed at mitigating oxidative stress.

References

- 1. youtube.com [youtube.com]

- 2. THE EFFECT OF a-TOCOPHEROL ON THE OXIDATION AND FREE RADICAL DECAY IN IRRADIATED UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rex | 6 mg+200 mg+50 mg | Tablet | রেক্স ৬ মি.গ্রা.+২০০ মি.গ্রা.+৫০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. Kinetic study of the radical-scavenging activity of vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship of the free-radical-scavenging reaction by vitamin E (alpha-, beta-, gamma-, delta-Tocopherols) and ubiquinol-10: pH dependence of the reaction rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Relative antioxidant effectiveness of alpha-tocopherol and gamma-tocopherol in iron-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]

- 12. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Tocopherol: A Technical Guide to its Metabolism and Bioavailability in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism and bioavailability of beta-tocopherol in humans. While structurally similar to the more abundant alpha-tocopherol, beta-tocopherol exhibits distinct metabolic fate and lower bioavailability, primarily due to selective mechanisms within the human body. This document details the metabolic pathways, key enzymatic players, and the factors influencing its absorption and systemic circulation. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of beta-tocopherol and its metabolites are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying processes.

Introduction

Vitamin E is a family of eight fat-soluble compounds, comprising four tocopherols (alpha, beta, gamma, delta) and four tocotrienols. While alpha-tocopherol is the most biologically active and abundant form in human tissues, other isomers like beta-tocopherol are present in the diet and contribute to the overall vitamin E pool. Understanding the specific metabolism and bioavailability of beta-tocopherol is crucial for accurately assessing its physiological roles and potential therapeutic applications. This guide synthesizes current knowledge to provide a detailed technical resource for the scientific community.

Bioavailability of Beta-Tocopherol

The bioavailability of beta-tocopherol is significantly lower than that of alpha-tocopherol. This difference is primarily attributed to the selective binding of the hepatic alpha-tocopherol transfer protein (α-TTP).

Role of Alpha-Tocopherol Transfer Protein (α-TTP)

The alpha-tocopherol transfer protein (α-TTP), predominantly expressed in the liver, is responsible for incorporating alpha-tocopherol into nascent very low-density lipoproteins (VLDL) for secretion into the bloodstream.[1] This protein exhibits a strong preference for alpha-tocopherol. The binding affinity of α-TTP for other tocopherol isomers is markedly lower.

Table 1: Relative Binding Affinity of Tocopherol Isomers to α-TTP

| Tocopherol Isomer | Relative Binding Affinity (%) |

| RRR-α-Tocopherol | 100 |

| β-Tocopherol | 38 |

| γ-Tocopherol | 9 |

| δ-Tocopherol | 2 |

Data sourced from Hosomi et al. (1997).

This preferential binding leads to the retention and circulation of alpha-tocopherol, while other isomers, including beta-tocopherol, are more readily metabolized and excreted.

Absorption

Like other fat-soluble vitamins, the absorption of beta-tocopherol is dependent on the presence of dietary fats, which facilitate its emulsification and incorporation into micelles in the small intestine. However, specific quantitative data on the oral bioavailability of beta-tocopherol in humans, such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC), are not as extensively documented as for alpha- and gamma-tocopherol. General findings indicate that its absorption efficiency is lower than that of alpha-tocopherol.

Metabolism of Beta-Tocopherol

Once absorbed and delivered to the liver, beta-tocopherol that is not incorporated into VLDL undergoes extensive metabolism, primarily through a pathway involving ω-hydroxylation and subsequent β-oxidation of its phytyl tail.

The Cytochrome P450 Pathway

The initial and rate-limiting step in the catabolism of tocopherols is the ω-hydroxylation of the terminal methyl group of the phytyl side chain. This reaction is catalyzed by the cytochrome P450 enzyme, CYP4F2 .[2][3] CYP4F2 exhibits a higher affinity for non-alpha-tocopherol isomers, contributing to their more rapid metabolism.

Following ω-hydroxylation, the terminal alcohol is oxidized to a carboxylic acid, forming 13'-carboxy-beta-tocopherol.

β-Oxidation Cascade

The 13'-carboxy metabolite then undergoes a series of β-oxidation cycles, progressively shortening the phytyl tail by two- or three-carbon units. This process generates a series of intermediate carboxychromanol metabolites. The ultimate end-product of this pathway is 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (β-CEHC) , a water-soluble metabolite that is primarily excreted in the urine.

The metabolic pathway is illustrated in the following diagram:

Experimental Protocols

Accurate quantification of beta-tocopherol and its metabolites is essential for research in this field. The following sections detail common methodologies.

Analysis of Beta-Tocopherol in Human Plasma by HPLC-UV

This protocol describes a method for the quantification of beta-tocopherol in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection.

4.1.1. Materials and Reagents

-

Beta-tocopherol standard

-

Internal standard (e.g., tocol)

-

HPLC-grade hexane, ethanol, methanol, isopropanol

-

Butylated hydroxytoluene (BHT)

-

Human plasma (EDTA-anticoagulated)

-

Vortex mixer